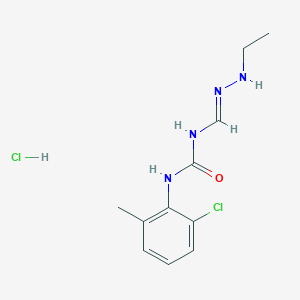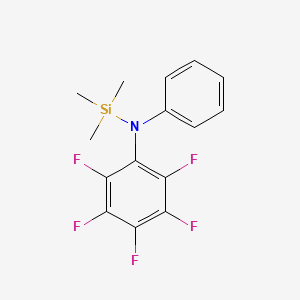
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine is a silicon-based compound characterized by the presence of both phenyl and pentafluorophenyl groups attached to a silanamine core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine can be synthesized through a series of reactions involving the appropriate precursors. One common method involves the reaction of trimethylsilyl chloride with pentafluoroaniline and phenylamine under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl and pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanamine derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-based compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine involves its interaction with specific molecular targets and pathways The compound can form stable complexes with various biomolecules, influencing their activity and function
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trimethyl-N-phenylsilanamine: Lacks the pentafluorophenyl group, resulting in different chemical properties and reactivity.
1,1,1-Trimethyl-N-(trifluoromethyl)phenylsilanamine: Contains a trifluoromethyl group instead of a pentafluorophenyl group, leading to variations in its chemical behavior.
Uniqueness
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine is unique due to the presence of both phenyl and pentafluorophenyl groups, which impart distinct chemical properties. The pentafluorophenyl group enhances the compound’s stability and reactivity, making it valuable for specific applications that require these characteristics.
Eigenschaften
CAS-Nummer |
64108-95-8 |
|---|---|
Molekularformel |
C15H14F5NSi |
Molekulargewicht |
331.35 g/mol |
IUPAC-Name |
2,3,4,5,6-pentafluoro-N-phenyl-N-trimethylsilylaniline |
InChI |
InChI=1S/C15H14F5NSi/c1-22(2,3)21(9-7-5-4-6-8-9)15-13(19)11(17)10(16)12(18)14(15)20/h4-8H,1-3H3 |
InChI-Schlüssel |
WEBOUXORWUVRFL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
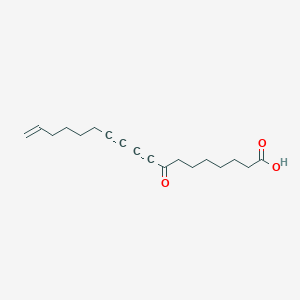
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
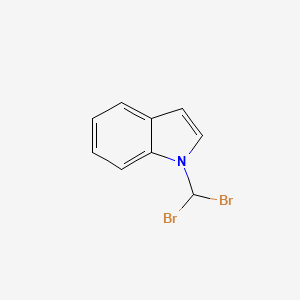

![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
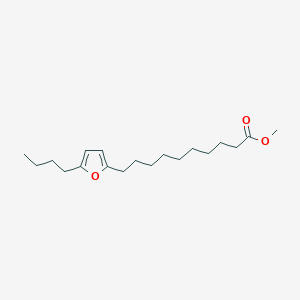
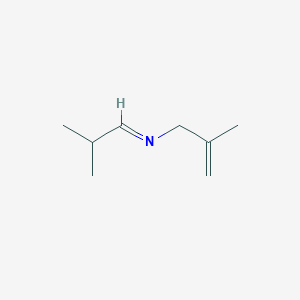
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)

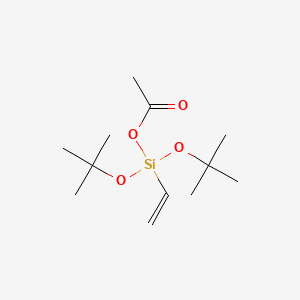
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
